4-Iodobutanoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
927-59-3 |
|---|---|
Molecular Formula |
C4H6ClIO |
Molecular Weight |
232.45 g/mol |
IUPAC Name |
4-iodobutanoyl chloride |
InChI |
InChI=1S/C4H6ClIO/c5-4(7)2-1-3-6/h1-3H2 |
InChI Key |
HTZUFPVRYVJJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)Cl)CI |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodobutanoyl Chloride
Direct Synthesis Approaches from Carboxylic Acid Precursors
The most straightforward conceptual approach to synthesizing 4-iodobutanoyl chloride involves the direct conversion of the corresponding carboxylic acid, 4-iodobutanoic acid. This transformation hinges on the use of a suitable chlorinating reagent to convert the carboxylic acid moiety into an acyl chloride.
Utilization of Chlorinating Reagents in Acyl Chloride Formation
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Several common chlorinating agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the ease of product purification. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion due to its affordability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.
Another common reagent is oxalyl chloride ((COCl)₂), which often provides a cleaner reaction with milder conditions, particularly when used with a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gases. Phosphorus pentachloride (PCl₅) is another effective, though more aggressive, chlorinating agent.
The general reaction scheme for the synthesis of this compound from 4-iodobutanoic acid is presented below:
Reaction Scheme: I-(CH₂)₃-COOH + Chlorinating Agent → I-(CH₂)₃-COCl
Table 1: Common Chlorinating Reagents for Acyl Chloride Synthesis
| Reagent | Formula | Typical Conditions | Byproducts |
|---|---|---|---|
| Thionyl chloride | SOCl₂ | Neat or in an inert solvent (e.g., toluene), often with gentle heating | SO₂, HCl |
| Oxalyl chloride | (COCl)₂ | Inert solvent (e.g., dichloromethane), often with catalytic DMF, room temperature | CO, CO₂, HCl |
| Phosphorus pentachloride | PCl₅ | Neat or in an inert solvent | POCl₃, HCl |
Stereochemical Considerations in Synthesis Pathways
Stereochemistry is a critical consideration in many organic syntheses. However, for the synthesis of this compound, there are no stereocenters in the molecule. The aliphatic chain is linear, and there are no chiral carbons. Therefore, stereochemical considerations, such as the control of enantiomeric or diastereomeric purity, are not applicable to the synthesis of this particular compound.
Indirect Synthetic Routes via Functional Group Interconversion
Indirect routes to this compound offer alternative synthetic strategies, often starting from more readily available precursors. These methods typically involve the formation of the butanoyl chloride scaffold first, followed by the introduction of the iodine atom, or vice versa.
Halogenation Strategies on Butanoyl Chloride Scaffolds
One indirect approach involves starting with a butanoyl chloride derivative that can be converted to this compound. A common and effective method for this type of transformation is the Finkelstein reaction. manac-inc.co.jp This reaction involves the exchange of a halogen atom, typically a chloride or bromide, for an iodide. manac-inc.co.jp The reaction is driven by the precipitation of the resulting sodium chloride or sodium bromide in a solvent like anhydrous acetone (B3395972) or acetonitrile (B52724). manac-inc.co.jp
For instance, 4-chlorobutanoyl chloride can be treated with sodium iodide (NaI) in a suitable solvent to yield this compound. The success of this reaction relies on the greater nucleophilicity of the iodide ion compared to the chloride ion in the chosen solvent and the insolubility of the resulting sodium chloride.
Reaction Scheme: Cl-(CH₂)₃-COCl + NaI → I-(CH₂)₃-COCl + NaCl(s)
Integration of Iodine into Aliphatic Chains
Another indirect strategy involves introducing the iodine atom onto a pre-existing aliphatic chain that already contains the acyl chloride precursor or a group that can be readily converted to it. For example, γ-butyrolactone can be used as a starting material to generate 4-halobutanoyl chlorides. While methods exist for the synthesis of 4-chlorobutanoyl chloride from γ-butyrolactone using reagents like thionyl chloride or bis(trichloromethyl) carbonate, a similar direct conversion to this compound is less common. google.comgoogle.com
A more plausible route would be the iodination of a suitable precursor carboxylic acid followed by chlorination as described in section 2.1.1. For example, methods for the α-iodination of carboxylic acids exist, such as heating with iodine in the presence of copper salts or in chlorosulfonic acid. manac-inc.co.jp While these methods target the α-position, similar principles of electrophilic or radical iodination could be adapted for the synthesis of 4-iodobutanoic acid from butanoic acid, although this is not a direct route to the acyl chloride.
A more direct integration of iodine can be achieved through a halogen exchange reaction, as detailed in the Finkelstein reaction. manac-inc.co.jp This remains one of the most efficient methods for introducing iodine into an aliphatic chain that already possesses a good leaving group like a chlorine or bromine atom.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that are environmentally benign. jocpr.comresearchgate.net The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. jocpr.comresearchgate.net
Key principles of green chemistry that are relevant to the synthesis of this compound include:
Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. gcande.org In the context of this compound synthesis, a direct synthesis from 4-iodobutanoic acid using oxalyl chloride has a high atom economy, as the byproducts are all gaseous.
Use of Safer Solvents and Auxiliaries: Many organic reactions utilize hazardous solvents. jocpr.com Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or solvent-free conditions. jocpr.comiaph.in For the synthesis of this compound, exploring solvent-free conditions or the use of greener solvents like 2-methyltetrahydrofuran (B130290) could be a potential area of research.
Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. gcande.org This can be achieved by conducting reactions at ambient temperature and pressure. The use of highly reactive reagents like oxalyl chloride allows for milder reaction conditions compared to methods that require heating.
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. gcande.org The choice of reagents and reaction pathways can significantly impact the amount of waste generated. For instance, using thionyl chloride results in gaseous byproducts that need to be scrubbed, while the Finkelstein reaction produces a solid salt that needs to be filtered.
Table 2: Application of Green Chemistry Principles to Synthesis Routes
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| Atom Economy | Favoring reactions with gaseous byproducts, such as the use of oxalyl chloride, over those that produce solid or liquid waste. |
| Safer Solvents | Investigating the use of bio-based or less toxic solvents in place of traditional chlorinated solvents for reactions and purification. |
| Energy Efficiency | Optimizing reactions to proceed at room temperature to reduce heating and cooling costs and associated energy consumption. |
| Waste Prevention | Choosing synthetic routes that minimize the number of steps and purification processes, thereby reducing the generation of waste. |
By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The synthesis of this compound, primarily achieved through the Finkelstein reaction, is highly dependent on the careful optimization of various reaction parameters to maximize both yield and selectivity. This nucleophilic substitution reaction, where a chloride atom is displaced by an iodide atom, is governed by principles of SN2 reactions, and its efficiency is markedly influenced by the choice of reagents, solvent, temperature, and reaction time.
The foundational principle of the Finkelstein reaction involves the conversion of an alkyl chloride, in this case, 4-chlorobutanoyl chloride, to an alkyl iodide using an iodide salt. nih.gov The reaction is driven to completion by leveraging the differential solubility of the halide salts in the chosen solvent. nih.gov Typically, sodium iodide (NaI) is employed in an acetone solution. Sodium iodide is soluble in acetone, while the resulting sodium chloride (NaCl) is not, causing it to precipitate out of the solution and thereby shifting the equilibrium towards the formation of the desired this compound. nih.gov
Detailed Research Findings
While specific comprehensive studies on the optimization of this compound synthesis are not extensively detailed in publicly available literature, the optimization principles can be extrapolated from extensive research on the Finkelstein reaction with similar substrates. Key parameters that are critical to optimize include the nature of the iodide source, the solvent system, reaction temperature, and the molar ratio of the reactants.
Influence of Iodide Source and Stoichiometry:
The choice of the iodide salt is a critical factor. Sodium iodide is the most commonly used reagent due to its high solubility in acetone and the low solubility of the resulting sodium chloride. nih.gov The stoichiometry of the iodide salt is also a key parameter to optimize. An excess of the iodide salt is generally used to ensure the complete conversion of the starting material, 4-chlorobutanoyl chloride.
Table 1: Effect of Sodium Iodide Stoichiometry on the Conversion of 4-Chlorobutanoyl Chloride
| Molar Ratio (NaI : 4-Chlorobutanoyl Chloride) | Theoretical Conversion (%) |
| 1:1 | < 90 |
| 1.5:1 | > 95 |
| 2:1 | > 98 |
| 2.5:1 | > 99 |
Note: This table is illustrative and based on general principles of the Finkelstein reaction. Actual conversion rates may vary based on other reaction conditions.
Impact of Solvent System:
The solvent plays a pivotal role in the Finkelstein reaction. The ideal solvent should readily dissolve the iodide salt while having poor solubility for the resulting chloride salt. Acetone is the conventional solvent of choice for this reason. nih.gov However, other polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) can also be utilized. The optimization of the solvent system may involve evaluating solvent mixtures to fine-tune the solubility properties and reaction kinetics.
Table 2: Influence of Solvent on the Finkelstein Reaction for Halogen Exchange
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| Acetone | 20.7 | High |
| Acetonitrile | 37.5 | Moderate to High |
| Dimethylformamide (DMF) | 36.7 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Low |
Note: This table provides a qualitative comparison of common solvents used in SN2 reactions like the Finkelstein reaction.
Effect of Temperature and Reaction Time:
Table 3: Optimization of Temperature and Reaction Time for a Model Finkelstein Reaction
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 25 | 24 | 75 |
| 40 | 12 | 85 |
| 50 | 8 | 92 |
| 60 | 6 | 90 (with some impurities) |
Note: This data is hypothetical and represents a typical optimization process for a Finkelstein reaction.
By systematically varying these key parameters—iodide source and its stoichiometry, the solvent system, reaction temperature, and duration—researchers can identify the optimal conditions that lead to the highest possible yield and purity of this compound. The use of experimental design methodologies, such as Design of Experiments (DoE), can further enhance the efficiency of this optimization process by allowing for the simultaneous investigation of multiple variables and their interactions.
Reaction Chemistry and Mechanisms of 4 Iodobutanoyl Chloride
Nucleophilic Acyl Substitution Reactions of 4-Iodobutanoyl Chloride
Nucleophilic acyl substitution is a cornerstone of the reactivity of this compound, dictated by the highly electrophilic nature of the carbonyl carbon. This reactivity is a consequence of the inductive effect of both the chlorine and oxygen atoms, which withdraw electron density, rendering the carbonyl carbon susceptible to attack by nucleophiles.
Mechanistic Pathways of Acyl Chloride Reactivity
The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. researchgate.netresearchgate.net
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. researchgate.netnih.gov
Elimination of the Leaving Group: The tetrahedral intermediate is transient and collapses by reforming the carbon-oxygen double bond, concurrently expelling the chloride ion, which is an excellent leaving group. researchgate.netnih.gov
The nature of the nucleophile influences the specific pathway. Strong, negatively charged nucleophiles, such as alkoxides or phenoxides, readily attack the acyl chloride. With weaker, neutral nucleophiles like water, alcohols, or amines, the reaction may be slower and can be accelerated by the use of a base to deprotonate the nucleophile or to neutralize the HCl byproduct. researchgate.netsci-hub.st
Influence of the Butanoyl Chain and Iodine Substituent on Reaction Dynamics
The butanoyl chain in this compound primarily provides a four-carbon framework. Its flexibility can influence the steric accessibility of the carbonyl group, although in this unbranched chain, the effect is minimal.
Furthermore, the presence of iodide ions can catalyze nucleophilic acyl substitution reactions of acid chlorides. This occurs through an in-situ formation of a transient acid iodide intermediate. Acid iodides are significantly more reactive than their corresponding acid chlorides. This increased reactivity is attributed to two main factors:
Better Leaving Group: The iodide ion is a superior leaving group compared to the chloride ion.
Increased Electrophilicity: The carbonyl carbon in an acid iodide is more electrophilic due to weaker π-donation from the larger iodine atom into the carbonyl group.
This catalytic effect is summarized in the following table:
| Catalyst | Role in Reaction | Result |
| Iodide Ion | In-situ formation of a more reactive acid iodide intermediate. | Acceleration of nucleophilic acyl substitution. |
Iodine-Mediated Transformations
The presence of an iodine atom on the butanoyl chain opens up a unique set of reactive pathways for this compound, particularly in intramolecular reactions.
Role of Iodine in Intramolecular Cyclization Processes
Derivatives of this compound, particularly the corresponding amides, are excellent precursors for intramolecular cyclization to form five-membered heterocyclic rings. This is a synthetically valuable transformation, providing access to structures like 2-pyrrolidinones.
For instance, the reaction of this compound with a primary amine yields an N-substituted-4-iodobutanamide. In the presence of a base, the amide nitrogen can act as an intramolecular nucleophile, displacing the iodide at the terminal carbon to form a pyrrolidinone ring. This reaction proceeds via an intramolecular SN2 mechanism.
A study on the cyclization of N-alkenylamides catalyzed by iodoarenes under oxidative conditions demonstrates the propensity for iodine to facilitate the formation of five-, six-, and seven-membered rings. organic-chemistry.org While this is an intermolecular catalytic process, the underlying principle of iodine activating a system towards cyclization is relevant. In the case of this compound derivatives, the iodine is already incorporated into the substrate, predisposing it to intramolecular reactions.
The favorability of forming a five-membered ring is a well-established principle in organic chemistry, driven by a combination of low ring strain and a high probability of the reactive ends of the molecule encountering each other.
Exploration of Oxyiodination Mechanisms
While direct oxyiodination of the butanoyl chain of this compound is not a primary reaction pathway, the principles of oxyiodination are relevant to the potential transformations of related unsaturated derivatives. Oxyiodination reactions typically involve the addition of iodine and an oxygen-containing nucleophile across a double or triple bond.
In a hypothetical scenario where a derivative of this compound contains a site of unsaturation, an intramolecular oxyiodination could be envisioned. This would likely proceed through the formation of a cyclic iodonium ion intermediate, which is then opened by an intramolecular oxygen nucleophile (e.g., from the carbonyl group or a hydroxyl group elsewhere in the molecule).
DFT calculations on the hypervalent iodine-mediated cyclization of bishomoallylamides have shown a kinetic preference for the formation of five-membered rings over seven-membered rings, highlighting the thermodynamic and kinetic factors that govern these iodine-involved cyclizations. lasalle.edunih.gov
Electrophilic and Radical Reactions Involving this compound
While the primary reactivity of this compound is centered around the electrophilic acyl chloride and the nucleophilic displacement of the iodide, the molecule can also participate in electrophilic and radical reactions under specific conditions.
The acyl chloride group itself is generally not considered electrophilic at the chlorine atom. However, the butanoyl chain can potentially undergo electrophilic reactions if treated with exceptionally strong electrophiles, although this is not a common mode of reactivity.
More relevant are the radical reactions involving the carbon-iodine bond. The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (e.g., heat or light) or in the presence of radical mediators. This would generate a 4-chlorobutanoyl radical.
Once formed, this radical could participate in various radical reactions, including:
Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent or another molecule.
Addition to a π-system: The radical could add to an alkene or alkyne.
Intramolecular Cyclization: If the molecule contains an internal π-bond, an intramolecular radical cyclization could occur. For example, if an amide derivative of this compound also contained an N-allyl group, a radical cyclization could be initiated at the carbon-iodine bond to form a heterocyclic system.
Research on the oxidative radical cyclization of active methine substrates demonstrates the feasibility of cascade radical cyclization-cyclization reactions to synthesize complex heterocyclic structures. youtube.com While not directly involving this compound, these studies underscore the potential of radical cyclizations initiated at a carbon-halogen bond.
Selectivity Control in Complex Reaction Environments
The reactivity of this compound in complex chemical environments is governed by the presence of two distinct electrophilic sites: the highly reactive acyl chloride and the less reactive primary alkyl iodide. This dual functionality necessitates precise control over reaction conditions to achieve the desired selectivity. The primary challenges in selectivity control involve chemoselectivity (distinguishing between different nucleophiles), regioselectivity (directing the reaction to a specific site on a polyfunctional nucleophile), and controlling the competition between intermolecular and intramolecular reaction pathways.
Chemoselectivity: In a milieu containing multiple nucleophiles, such as primary amines and alcohols, the acyl chloride moiety of this compound will preferentially react with the stronger nucleophile. Amines, being more nucleophilic than alcohols, will selectively form amides. This inherent reactivity difference can be exploited to achieve high chemoselectivity. For instance, in the presence of both an amino and a hydroxyl group, the acylation will predominantly occur at the nitrogen atom. However, to reverse this selectivity and favor O-acylation, the amino group can be protonated under acidic conditions, thereby rendering it non-nucleophilic and allowing the hydroxyl group to react.
Regioselectivity: When a substrate contains multiple reactive sites of the same type, such as a diol or a diamine, achieving regioselectivity can be more challenging. Steric hindrance often plays a crucial role, with the acyl chloride reacting preferentially at the less sterically encumbered site. Furthermore, the use of protecting groups can be employed to block more reactive sites, directing the acylation to the desired position.
Intermolecular vs. Intramolecular Reactions: The bifunctional nature of this compound also allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. For example, in the context of Friedel-Crafts acylation of an aromatic compound, if the initial acylation product still contains the reactive iodide, a subsequent intramolecular alkylation can occur, leading to a cyclized product. The outcome of the competition between intermolecular and intramolecular pathways is heavily influenced by the concentration of the reactants. High concentrations favor intermolecular reactions, while dilute conditions promote intramolecular cyclization.
To illustrate the influence of reaction parameters on selectivity, consider the hypothetical acylation of a model substrate, 4-aminophenol, with this compound under various conditions.
| Entry | Solvent | Base | Temperature (°C) | Major Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Pyridine (B92270) | 0 | N-(4-hydroxyphenyl)-4-iodobutanamide | 92 |
| 2 | Acetonitrile (B52724) | Triethylamine | 25 | N-(4-hydroxyphenyl)-4-iodobutanamide | 88 |
| 3 | Tetrahydrofuran | None | 25 | Mixture of N- and O-acylated products | - |
| 4 | Trifluoroacetic acid | None | 0 | 4-aminophenyl 4-iodobutanoate | 75 |
Catalyst Design for Reactions Involving this compound
The design of catalysts for reactions involving this compound is centered on enhancing the reactivity of the desired electrophilic site while directing the selectivity of the transformation. Lewis acids are the most common class of catalysts employed, particularly for Friedel-Crafts acylation reactions.
Lewis Acid Catalysis in Friedel-Crafts Acylation: In Friedel-Crafts acylation, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a highly reactive acylium ion. The choice of Lewis acid can significantly impact the reaction's outcome. Strong Lewis acids like AlCl₃ promote rapid acylation but can also lead to side reactions, including intramolecular alkylation if the initial product is susceptible to cyclization. Milder Lewis acids, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), may offer better control and selectivity, albeit at the cost of reduced reaction rates.
For intramolecular Friedel-Crafts acylation, where a tethered aromatic ring attacks the acylium ion, the catalyst's role is to promote the cyclization efficiently. The choice of catalyst can influence the regioselectivity of the ring closure on substituted aromatic substrates.
Bifunctional Catalysis: A more advanced approach to catalyst design involves the use of bifunctional catalysts. These catalysts possess both a Lewis acidic site to activate the acyl chloride and a Lewis basic site that can interact with the nucleophile or another part of the substrate. This dual activation can enhance both the rate and selectivity of the reaction. For instance, a catalyst with a Lewis acidic metal center and a basic amine functionality could deprotonate a weakly nucleophilic alcohol while simultaneously activating the this compound, thus promoting esterification under milder conditions.
The development of chiral bifunctional catalysts can also enable enantioselective acylations, where one enantiomer of a racemic nucleophile reacts preferentially, or a prochiral nucleophile is acylated to produce a chiral product with high enantiomeric excess.
Below is a hypothetical comparison of different Lewis acid catalysts for the intramolecular Friedel-Crafts acylation of 4-phenylbutanoyl chloride (a conceptual analogue to a derivative of this compound where the iodine has been substituted by a phenyl group).
| Entry | Catalyst | Solvent | Temperature (°C) | Product (α-Tetralone) Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| 1 | AlCl₃ | Dichloromethane | 0 | 95 | 1 |
| 2 | FeCl₃ | Nitromethane | 25 | 85 | 4 |
| 3 | ZnCl₂ | 1,2-Dichloroethane | 80 | 70 | 12 |
| 4 | SnCl₄ | Dichloromethane | 0 | 90 | 2 |
Advanced Spectroscopic Characterization of 4 Iodobutanoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 4-iodobutanoyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR would provide key structural insights.
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three methylene (B1212753) (-CH₂-) groups in its structure. The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent functional groups: the acyl chloride (-COCl) and the iodine atom (-I).
Hα (Protons adjacent to the acyl chloride): These protons are expected to be the most deshielded due to the strong electron-withdrawing effect of the carbonyl group and the chlorine atom. Their signal would likely appear as a triplet.
Hβ (Central methylene protons): These protons would be influenced by both the acyl chloride and the iodo group, but to a lesser extent than Hα and Hγ. Their signal is anticipated to be a multiplet (specifically, a pentet or quintet).
Hγ (Protons adjacent to iodine): The iodine atom is also electron-withdrawing, leading to a downfield shift for these protons. This signal is expected to be a triplet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂-COCl (Hα) | ~3.0 - 3.5 | Triplet (t) | ~6-7 |
| -CH₂-CH₂-CH₂- | ~2.2 - 2.7 | Pentet (p) | ~6-7 |
| -CH₂-I (Hγ) | ~3.2 - 3.7 | Triplet (t) | ~6-7 |
Note: These are estimated values and the actual spectrum may vary depending on the solvent and spectrometer frequency.
The ¹³C NMR spectrum of this compound would display four signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.
Carbonyl Carbon (C=O): The carbon of the acyl chloride group is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom.
Carbon α to Acyl Chloride (Cα): This carbon will be significantly deshielded by the adjacent carbonyl group.
Carbon β to Acyl Chloride (Cβ): The central carbon atom will have a chemical shift influenced by both ends of the chain.
Carbon γ to Acyl Chloride (Cγ): The carbon atom bonded to the iodine will be deshielded, with its chemical shift being notably affected by the heavy iodine atom.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~170 - 175 |
| -C H₂-COCl | ~45 - 50 |
| -CH₂-C H₂-CH₂- | ~30 - 35 |
| -C H₂-I | ~5 - 10 |
Note: These are estimated values and can be influenced by experimental conditions.
To confirm the assignments from ¹H and ¹³C NMR spectra and to gain further structural insights, several specialized NMR techniques could be employed:
Correlation Spectroscopy (COSY): A 2D COSY experiment would show correlations between adjacent protons (Hα, Hβ, and Hγ), confirming their connectivity in the carbon chain.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity around the carbonyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₄H₆ClIO. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic M+2 peak in the mass spectrum.
In electron ionization mass spectrometry (EI-MS), the this compound molecule would be expected to fragment in predictable ways. The analysis of these fragments helps in confirming the molecular structure.
A primary fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.org Another likely fragmentation is the cleavage of the weak carbon-iodine bond. jove.com
Predicted Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment | Notes |
| 232/234 | [C₄H₆ClIO]⁺ | Molecular ion peak (M⁺) with characteristic M+2 peak for chlorine. |
| 197 | [C₄H₆IO]⁺ | Loss of Cl radical. |
| 127 | [I]⁺ | Iodine cation, a common fragment for iodoalkanes. jove.com |
| 105/107 | [C₄H₆ClO]⁺ | Loss of I radical. |
| 70 | [C₄H₆O]⁺ | Loss of both I and Cl radicals. |
| 69 | [C₄H₅O]⁺ | Acylium ion formed by loss of I and HCl. |
Note: The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive means to probe the molecular vibrations of this compound. These methods are fundamental for identifying functional groups and understanding the bonding characteristics within the molecule.
Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. For this compound, the IR spectrum is dominated by characteristic absorption bands corresponding to its acyl chloride and alkyl iodide moieties. The most prominent feature in the spectrum is the carbonyl (C=O) stretching vibration of the acyl chloride group. libretexts.orglibretexts.org Due to the strong electron-withdrawing inductive effect of the chlorine atom, this band appears at a significantly high frequency, typically in the range of 1785-1815 cm⁻¹. libretexts.orgreddit.com
The carbon-iodine (C-I) bond, being much weaker and involving a heavier atom, exhibits a stretching vibration at the lower end of the fingerprint region, generally between 500 and 600 cm⁻¹. spectroscopyonline.com The presence of the halogen also influences the vibrations of adjacent methylene (CH₂) groups. For instance, the CH₂ wagging vibration of the carbon adjacent to the iodine atom (–CH₂I) can be observed in the 1150-1300 cm⁻¹ region. orgchemboulder.com Standard alkane C-H stretching and bending vibrations are also present.
A summary of the expected IR absorption frequencies for this compound is presented below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretch | 1785 - 1815 | Strong |
| C-H (Alkane) | Stretch | 2850 - 2960 | Medium-Strong |
| -CH₂- | Scissoring | ~1465 | Medium |
| -CH₂I | Wag | 1150 - 1300 | Medium |
| C-Cl (Acyl Chloride) | Stretch | 850 - 550 | Medium-Strong |
| C-I (Alkyl Iodide) | Stretch | 500 - 600 | Medium-Strong |
This interactive table summarizes the key infrared spectroscopic data for the functional groups within this compound.
Raman Spectroscopic Investigations
Raman spectroscopy serves as a complementary technique to IR, providing insights into the vibrational modes of a molecule. It is particularly effective for detecting vibrations of non-polar or weakly polar bonds, which may be weak or absent in an IR spectrum. For this compound, Raman spectroscopy is highly useful for characterizing the carbon-iodine (C-I) and the carbon-carbon (C-C) backbone vibrations. The C-I stretching vibration gives rise to a strong and characteristic signal in the low-frequency region of the Raman spectrum, consistent with the heavy mass of the iodine atom. aps.org
The symmetric vibrations of the molecule, such as the C-C skeletal stretches of the butane (B89635) chain, are also typically strong in the Raman spectrum. researchgate.net The carbonyl (C=O) stretch, while strong in the IR, is also observable in the Raman spectrum, although its intensity can vary. Resonance Raman spectroscopy, which involves exciting the molecule with a laser wavelength that corresponds to an electronic transition, could potentially be used to enhance the signals associated with the C-I bond, as halogens can exhibit relevant transitions in the UV-visible range. aps.orgubc.ca
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline state. However, due to its high reactivity, obtaining a stable single crystal of this compound at room temperature is challenging. rsc.org The compound is typically a liquid and readily reacts with atmospheric moisture. chemguide.co.uklibretexts.org
Therefore, XRD studies would more practically be performed on stable, crystalline derivatives of this compound. For example, reaction with an appropriate amine could yield a solid amide derivative. An XRD analysis of such a derivative would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding how the molecule packs in a crystal lattice and can offer indirect insights into the conformation and steric properties of the original 4-iodobutanoyl moiety. Low-temperature crystallography could also be a viable approach to solidify this compound itself and analyze its structure, provided it forms a crystalline solid upon cooling.
Hyphenated and Advanced Spectroscopic Methods
To overcome the limitations of individual spectroscopic techniques and to analyze complex mixtures or highly reactive species, hyphenated and advanced methods are employed.
Combined Spectroscopic Approaches
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of compounds like this compound, especially within reaction mixtures. nih.govspringernature.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. For this compound, GC-MS could be used to monitor its synthesis or subsequent reactions, with the mass spectrum showing a molecular ion peak and characteristic fragmentation from the loss of chlorine or iodine. ijarnd.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or reaction products, LC-MS provides separation and identification.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique allows for the structural elucidation of compounds separated by LC, providing detailed NMR spectra of individual components in a mixture. ijarnd.com
Liquid Chromatography-Infrared Spectroscopy (LC-IR): LC-IR combines chromatographic separation with IR spectroscopy, enabling the acquisition of IR spectra for individual components, which is useful for identifying functional groups in reaction products or impurities. nih.govijarnd.com
These combined approaches provide a comprehensive analytical picture, confirming the identity, purity, and reaction pathways of this compound and its derivatives.
Emerging Spectroscopic Techniques for Halogenated Acyl Halides
The study of reactive and halogenated species like this compound benefits from the continuous development of novel spectroscopic methods.
Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS-MS) are invaluable for the structural characterization of reactive intermediates. nih.gov By inducing fragmentation of a selected ion, MS-MS can provide detailed structural information about the molecule's connectivity. This would be particularly useful for distinguishing isomers or identifying transient species in reactions involving this compound.
Two-Dimensional Infrared (2D IR) Spectroscopy: This advanced vibrational technique can reveal couplings between different vibrational modes within a molecule, offering insights into its structure and dynamics on an ultrafast timescale. semi.ac.cn
Tip-Enhanced Raman Scattering (TERS): TERS is a scanning probe microscopy technique that can provide Raman spectra with nanoscale spatial resolution. spectroscopyonline.com This could be applied to study the interactions of this compound derivatives on surfaces or within nanostructured materials.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Recent advances in ICP-MS operating in negative ion mode have shown promise for revolutionizing the detection of halogenated compounds, including those containing fluorine and iodine. perkinelmer.com This could provide highly sensitive elemental detection for iodine in complex matrices.
These emerging techniques offer new avenues for a more profound understanding of the chemical and physical properties of halogenated acyl halides.
Computational and Theoretical Investigations of 4 Iodobutanoyl Chloride
Quantum Mechanical Studies on Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-iodobutanoyl chloride, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the likely pathways of its chemical reactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, key properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
In the case of this compound, the electron-withdrawing effects of the chlorine and iodine atoms, as well as the carbonyl group, are expected to influence the electron density distribution significantly. The carbonyl carbon would be highly electrophilic, making it a primary site for nucleophilic attack. DFT calculations on similar acyl halides suggest that the LUMO is predominantly localized on the carbonyl carbon, confirming its susceptibility to nucleophiles.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Value | Significance |
| HOMO Energy | -9.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.3 eV | Indicates the chemical stability and reactivity. |
Note: These values are illustrative and based on calculations for structurally similar molecules.
Ab Initio Methods for Reaction Pathway Analysis
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, these methods can be used to study the mechanisms of its reactions with various nucleophiles.
A common reaction of acyl chlorides is nucleophilic acyl substitution. Ab initio calculations can model the formation of the tetrahedral intermediate and the subsequent elimination of the chloride leaving group. The transition state energies for these steps can be calculated to determine the reaction kinetics. For instance, the reaction with an alcohol to form an ester would proceed through a well-defined transition state, the energy of which dictates the reaction rate. Studies on related acyl chlorides have shown that the energy barrier for the formation of the tetrahedral intermediate is the rate-determining step.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility of this compound and its interactions with solvent molecules. By simulating the movement of atoms based on classical mechanics, MD can reveal how the molecule behaves in different environments.
In a solution, the flexible butyl chain of this compound can adopt various conformations. MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can elucidate the solvation shell around the molecule, showing how solvent molecules arrange themselves around the polar carbonyl group and the halogen atoms. Understanding these interactions is crucial for predicting solubility and reactivity in different solvents. For example, in a polar solvent like acetonitrile (B52724), the solvent molecules would be expected to orient their dipoles to stabilize the partial positive charge on the carbonyl carbon.
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can provide valuable information about its expected Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
By calculating the magnetic shielding of the atomic nuclei, it is possible to predict the chemical shifts in ¹H and ¹³C NMR spectra. nih.govnih.gov These predictions are highly useful for assigning experimental spectra and confirming the molecular structure. Similarly, the vibrational frequencies of the molecule can be calculated to predict the positions of absorption bands in the IR spectrum. The characteristic C=O stretching frequency of the acyl chloride group is a key feature that can be accurately predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |
| IR Spectroscopy | C=O Stretch | ~1800 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | ~170 ppm |
| ¹H NMR | Protons adjacent to Iodine | ~3.2 ppm |
| ¹H NMR | Protons adjacent to Carbonyl | ~2.9 ppm |
Note: These are typical values for similar functional groups and are subject to the specific computational method and basis set used.
Furthermore, computational methods can provide detailed information on reaction energetics, including the enthalpy and free energy changes for various reactions involving this compound. This data is essential for predicting the feasibility and spontaneity of chemical transformations.
Computational Design of Novel Derivatives and Reaction Pathways
The true power of computational chemistry lies in its predictive capabilities, which can be harnessed to design novel molecules with desired properties and to explore new reaction pathways. For this compound, in silico methods can be employed to design derivatives with tailored reactivity or functionality.
By systematically modifying the structure of this compound in a computational model, it is possible to screen for derivatives with enhanced electrophilicity, altered steric hindrance, or the introduction of new reactive sites. For example, the introduction of different substituents on the alkyl chain could modulate the reactivity of the acyl chloride group. Computational screening can identify promising candidates for synthesis, thereby accelerating the discovery of new reagents for organic chemistry.
Moreover, computational tools can be used to explore and predict the outcomes of novel reaction pathways. By calculating the thermodynamics and kinetics of hypothetical reactions, researchers can identify plausible new transformations that might not be intuitively obvious, opening up new avenues for synthetic chemistry.
Applications of 4 Iodobutanoyl Chloride in Advanced Organic Synthesis
As a Versatile Acylating Agent
The primary and most immediate application of 4-iodobutanoyl chloride is as an acylating agent. Acylation is a fundamental process in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule. unacademy.com Due to the presence of the highly reactive acyl chloride functional group, this compound readily reacts with various nucleophiles to form stable covalent bonds. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it an excellent target for nucleophilic attack.
This reactivity is harnessed in several key transformations:
Ester Formation: In the presence of alcohols or phenols, this compound undergoes rapid esterification to yield the corresponding 4-iodobutanoate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride (HCl) byproduct.
Amide Formation: Its reaction with primary or secondary amines is typically fast and high-yielding, producing N-substituted 4-iodobutanamides. This is a cornerstone of peptide synthesis and the creation of complex nitrogen-containing compounds.
Friedel-Crafts Acylation: this compound can be used to acylate aromatic rings, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This reaction, known as the Friedel-Crafts acylation, forms a new carbon-carbon bond and attaches the 4-iodobutanoyl moiety to the aromatic ring, producing an aryl ketone. unacademy.commasterorganicchemistry.compearson.com
The versatility of this compound as an acylating agent is summarized in the following table.
| Nucleophile (Substrate) | Product Type | General Reaction Example |
| Alcohol (R-OH) | Ester | R-OH + I-(CH₂)₃-COCl → I-(CH₂)₃-COOR + HCl |
| Amine (R₂-NH) | Amide | R₂-NH + I-(CH₂)₃-COCl → I-(CH₂)₃-CONR₂ + HCl |
| Arene (Ar-H) | Aryl Ketone | Ar-H + I-(CH₂)₃-COCl --(AlCl₃)--> Ar-CO-(CH₂)₃-I + HCl |
In the Construction of Complex Carbon Frameworks
The true synthetic power of this compound is realized in its ability to facilitate the construction of complex carbon skeletons, particularly heterocyclic systems. nih.gov Its bifunctional nature allows it to act as a linchpin in multi-step sequences where an initial acylation is followed by an intramolecular reaction involving the iodide. The carbon-iodine bond, being the most labile among carbon-halogen bonds, makes the terminal carbon an excellent electrophile for subsequent nucleophilic attack.
A prominent application is in the synthesis of five-membered rings. The general strategy involves two key steps:
Acylation: A substrate containing a suitable nucleophile (e.g., an amine or an enolate) is acylated with this compound.
Intramolecular Cyclization: The nucleophilic center within the newly formed intermediate attacks the carbon atom bearing the iodine, displacing the iodide and closing the ring.
This methodology is a powerful tool for creating foundational heterocyclic structures like γ-lactams (pyrrolidin-2-ones) from amines or γ-lactones from alcohols under specific conditions. For example, the acylation of an amine (R-NH₂) forms an N-substituted 4-iodobutanamide. In the presence of a base, the amide nitrogen can be deprotonated, and the resulting nucleophile readily undergoes intramolecular cyclization to furnish a stable five-membered lactam ring, a common motif in pharmaceuticals and natural products.
Introduction of Butanoyl and Iodo-Alkyl Moieties
This compound serves as an efficient bifunctional reagent for the concurrent or sequential introduction of two distinct chemical motifs: a butanoyl group and an iodo-alkyl chain. The significant difference in reactivity between the acyl chloride and the primary alkyl iodide allows for highly selective, stepwise reactions. The acyl chloride is among the most reactive carboxylic acid derivatives and will almost exclusively react first with common nucleophiles.
This leaves the iodo-alkyl moiety intact for a vast array of subsequent transformations. The iodide is an excellent leaving group in nucleophilic substitution reactions (SN2) and is also useful in the formation of organometallic reagents (e.g., Grignard or organolithium reagents) and in radical-based reactions. This dual functionality makes this compound a strategic choice for introducing a flexible four-carbon tether that can be further elaborated after the initial acylation step is complete.
| Reactive Moiety | Functional Group | Typical Reactions |
| Acyl Chloride | -COCl | Nucleophilic Acyl Substitution (with alcohols, amines), Friedel-Crafts Acylation |
| Iodo-Alkyl | -(CH₂)₃-I | Nucleophilic Substitution (S_N_2), Grignard Reagent Formation, Radical Reactions, Coupling Reactions |
Synthesis of Polyfunctionalized Compounds
A direct consequence of its dual reactivity is the utility of this compound in the synthesis of polyfunctionalized compounds. By reacting it with a molecule that already contains one or more functional groups, a product with increased complexity and multiple sites for further reaction is generated.
Consider the reaction of this compound with a substrate such as an amino alcohol. The amine is generally a stronger nucleophile than the alcohol and will selectively react with the acyl chloride to form an amide. The resulting product is a molecule that now contains a hydroxyl group, an amide linkage, and an alkyl iodide. Each of these functional groups can be addressed in subsequent synthetic steps. For instance:
The hydroxyl group could be oxidized or converted into an ether.
The alkyl iodide could be displaced by a nucleophile like azide (B81097) (N₃⁻), cyanide (CN⁻), or a thiol (R-S⁻) to introduce further functionality.
This approach allows synthetic chemists to rapidly build molecular complexity from simple starting materials, installing a versatile four-carbon chain that is pre-functionalized for subsequent, orthogonal chemical transformations.
Role in Cascade and Multicomponent Reactions
The structure of this compound makes it an ideal candidate for use in cascade (domino) reactions, where a single synthetic event triggers a series of subsequent bond-forming transformations. An initial acylation can create an intermediate that is perfectly primed for a spontaneous intramolecular cyclization or rearrangement. This aligns with the principles of green chemistry by increasing synthetic efficiency and reducing the need for intermediate purification steps. For example, the acylation of a β-ketoester could be followed by a base-induced intramolecular alkylation, forming a cyclic keto-ester in a one-pot sequence.
While specific, widely-cited examples of this compound in complex multicomponent reactions (MCRs) are not prevalent, its potential is clear. MCRs involve the combination of three or more reactants in a single operation to form a product that contains portions of all starting materials. mdpi.com this compound could serve as a bifunctional component that provides a four-carbon backbone, with the acyl chloride and alkyl iodide ends reacting in sequence with other components in the reaction mixture to rapidly construct complex molecular architectures. Its application in novel MCR and cascade reaction designs remains an active area of interest for synthetic innovation.
Integration of 4 Iodobutanoyl Chloride in Functional Materials Research
Precursor in Polymer Synthesis and Modification
4-Iodobutanoyl chloride is a key reagent for the post-polymerization modification of polymer backbones, enabling the introduction of reactive side chains. The acyl chloride group can react with nucleophilic sites on a polymer, such as hydroxyl or amine groups, to form stable ester or amide linkages. This process covalently attaches a 4-iodobutanoyl side chain to the polymer.
Grafting and Functionalization of Polymer Chains
The primary role of this compound in polymer science is to act as a grafting agent that introduces a reactive alkyl iodide group onto a polymer backbone. This functionalization is a critical step in multi-step synthetic strategies aimed at creating complex polymer architectures. A notable example involves the acylation of a polysulfone backbone. dtic.mil In this process, the this compound is first synthesized by reacting 4-iodobutyric acid with thionyl chloride. dtic.mil The resulting acyl chloride is then reacted with the polymer to introduce the alkyl iodide group. dtic.mil
This alkyl iodide then serves as an electrophilic site for subsequent nucleophilic substitution reactions. For instance, it can be quaternized with phosphines to attach phosphonium cations to the polymer backbone. dtic.mil This "grafting to" approach is a powerful method for tailoring the chemical and physical properties of a base polymer.
Development of Halogen-Containing Polymeric Materials
The reaction of this compound with a polymer inherently leads to the creation of a halogen-containing material. The introduction of iodine, a heavy halogen, into the polymer structure can significantly modify its properties. While the primary purpose of the iodine in the previously described example is to serve as a leaving group for subsequent reactions, its presence nonetheless classifies the intermediate polymer as a halogenated material. dtic.mil The covalent incorporation of iodine can influence properties such as refractive index, X-ray absorption, and flame retardancy, although these specific applications are not the primary focus in its documented use as a functionalization agent. The synthesis strategy results in a polymer where the iodine atom is positioned at the terminus of a four-carbon spacer arm, attached to the main chain via a carbonyl group. dtic.mil
Role in the Creation of Advanced Sensing Materials
Contribution to Optoelectronic and Photonic Material Development
Similar to the field of sensing materials, the direct application of this compound in the synthesis of optoelectronic and photonic materials is not a prominent feature in the available scientific literature. The functionalization strategy it enables is, in theory, applicable to this field. A polymer functionalized with the 4-iodobutanoyl group could subsequently be reacted with chromophores or other photoactive moieties to create materials for applications in light-emitting diodes, organic photovoltaics, or nonlinear optics. This would involve a nucleophilic displacement of the iodide by the optoelectronic component. Nevertheless, specific research efforts detailing the use of this compound for this purpose have not been identified.
Designing Materials with Tunable Properties through this compound Derivatization
The derivatization of polymers with this compound is a strategic approach to creating materials with highly tunable properties. The process allows for the conversion of a base polymer into a more complex, functional material with properties tailored for a specific application, such as ion transport. dtic.mil
In the functionalization of polysulfone, the introduction of the alkyl iodide group is an intermediate step toward creating a polymer with phosphonium salt side chains. dtic.mil This final modification is designed to produce an anion-exchange membrane, where the properties, such as ion conductivity and alkaline stability, are directly controlled by the structure of the grafted phosphonium cation. dtic.mil The this compound, therefore, acts as a critical linker that enables this property-tuning derivatization.
The synthetic pathway can be summarized in the following table:
| Step | Reactants | Product | Purpose |
| 1 | Polymer Backbone (e.g., Polysulfone), this compound | Iodinated Polymer | To introduce a reactive alkyl iodide side chain onto the polymer. dtic.mil |
| 2 | Iodinated Polymer, Nucleophile (e.g., a triarylphosphine) | Functionalized Polymer (e.g., Phosphonium-containing polymer) | To attach a functional group that imparts the desired tunable property (e.g., ion conductivity). dtic.mil |
This two-step functionalization strategy demonstrates how this compound is a key tool for rationally designing materials with precisely controlled characteristics. dtic.mil
Strategic Utilization of 4 Iodobutanoyl Chloride in Pharmaceutical and Agrochemical Synthesis
As an Intermediate for Active Pharmaceutical Ingredients (APIs)
4-Iodobutanoyl chloride is a valuable reagent for the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly in the class of anticholinergic agents. These drugs act by inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors, leading to effects such as smooth muscle relaxation and reduced secretions.
The general structure of many anticholinergic drugs includes an ester functional group, which is crucial for their pharmacological activity. This compound can be employed as an acylating agent to introduce the butanoyl ester moiety onto a core scaffold, often an amino alcohol. The resulting ester can then undergo further modifications, or the terminal iodine atom can be used for subsequent chemical transformations.
A notable example of an anticholinergic agent where a similar butyryl moiety is present is Butropium bromide. While the direct synthesis route from this compound is not extensively documented in publicly available literature, the structural components suggest its potential as a key intermediate. The synthesis would likely involve the esterification of a suitable amino alcohol with this compound, followed by quaternization of the nitrogen atom.
The synthesis of other anticholinergic agents, such as N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate, involves the reaction of an N-methyl-4-piperidinyl derivative with benzoyl chloride. nih.gov The structural similarities among anticholinergic esters suggest that this compound could be used to synthesize analogs with a butanoyl or modified butanoyl side chain, allowing for the exploration of new therapeutic agents. nih.gov
| API Class | Potential Intermediate | Synthetic Step Involving this compound |
|---|---|---|
| Anticholinergics | 4-Iodo-1-(piperidin-4-yl)butan-1-one | Acylation of a protected piperidine (B6355638) derivative |
| Anticholinergics | Scopolamine (B1681570) 4-iodobutanoate | Esterification of scopolamine |
Building Block for Agrochemical Compounds
In the field of agrochemicals, the introduction of specific functional groups and alkyl chains can significantly influence the biological activity and selectivity of a compound. Long-chain molecules are utilized as fungicides, insecticides, and herbicides. nih.gov this compound serves as a building block for introducing a four-carbon chain, which can be a key structural motif in certain agrochemical compounds.
For instance, some herbicides act by inhibiting the biosynthesis of very-long-chain fatty acids in plants. nih.gov The incorporation of a butyryl group from this compound into a larger molecule could potentially disrupt these enzymatic pathways. The terminal iodine also provides a handle for further chemical elaboration, allowing for the synthesis of a library of compounds for screening.
While specific, commercialized agrochemicals synthesized directly from this compound are not prominently featured in the literature, its potential as a precursor is evident from the common structural features of existing pesticides. For example, the development of novel anthranilic diamide (B1670390) insecticides involves extensive structure-activity relationship studies where different substituents are explored to enhance efficacy. mdpi.com The butanoyl moiety could be one such substituent to be investigated.
| Agrochemical Class | Potential Role of this compound | Example of Structural Motif |
|---|---|---|
| Herbicides | Introduction of a lipophilic side chain to inhibit fatty acid synthesis | N-(butanoyl) anilines |
| Insecticides | Modification of a core scaffold to improve insecticidal activity | Butanoyl-substituted diamides |
| Fungicides | As a precursor for heterocyclic systems with fungicidal properties | Substituted oxathianes |
Synthesis of Bioactive Halogenated Organic Scaffolds
Halogenated organic compounds are of great interest in medicinal chemistry due to the unique properties that halogens impart to a molecule, such as increased lipophilicity and metabolic stability. Iodine, in particular, can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.
This compound is a key starting material for the synthesis of iodinated lactones, specifically γ-iodomethyl-γ-butyrolactone. Lactones are cyclic esters that form the core of many natural products with diverse biological activities. nih.govnih.gov The synthesis of these iodinated lactones can be achieved through iodolactonization, a powerful cyclization reaction. organic-chemistry.orgacs.orgresearchgate.netbenthamdirect.comwikipedia.org
The process would involve the conversion of this compound to a suitable unsaturated carboxylic acid, which then undergoes intramolecular cyclization in the presence of an iodine source. The resulting iodinated lactone can serve as a versatile intermediate for the synthesis of more complex bioactive molecules. The carbon-iodine bond can be further functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents.
| Scaffold | Synthetic Method | Potential Biological Activity |
|---|---|---|
| γ-Iodomethyl-γ-butyrolactone | Iodolactonization of a derivative | Antitumor, Pancreatic lipase (B570770) inhibitor |
| Substituted Tetrahydrofurans | Cyclization and subsequent modification | Antiviral, Anti-inflammatory |
Structure-Activity Relationship (SAR) Studies of this compound Derived Compounds
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key structural features required for optimal efficacy and selectivity.
In the context of compounds derived from this compound, SAR studies can provide valuable insights. For instance, in the development of anticholinergic agents, the length and nature of the ester side chain are critical for activity. cutm.ac.incutm.ac.inpharmacy180.com By synthesizing a series of analogs where the butanoyl chain is modified, researchers can probe the binding pocket of the muscarinic receptor.
Key SAR questions that can be addressed using derivatives of this compound include:
Chain Length: How does increasing or decreasing the length of the four-carbon chain affect receptor affinity and selectivity? nih.gov
Substitution on the Chain: What is the effect of introducing substituents at various positions on the butanoyl chain?
Role of the Terminal Iodine: Does the iodine atom contribute to binding through halogen bonding, or is it primarily a synthetic handle? Replacing iodine with other halogens or functional groups can answer this question.
For example, in the SAR of scopolamine analogs, modifications to the ester group have been shown to significantly impact anticholinergic activity. mdpi.com Synthesizing scopolamine esters with this compound and its derivatives would allow for a systematic exploration of the structure-activity landscape.
| Structural Modification | Rationale | Expected Impact on Activity |
|---|---|---|
| Varying the length of the acyl chain | To probe the size of the receptor binding pocket | Optimal chain length will show maximum activity |
| Introducing unsaturation in the chain | To introduce conformational rigidity | May increase receptor selectivity |
| Replacing iodine with other halogens | To study the effect of the halogen on binding and metabolism | Could alter potency and pharmacokinetic properties |
Purification and Isolation Strategies for 4 Iodobutanoyl Chloride
Advanced Isolation Methods for Enhanced Yield and Purity
In addition to conventional techniques, advanced methods can be employed to enhance the yield and purity of 4-iodobutanoyl chloride. These methods often focus on minimizing product loss and effectively removing challenging impurities.
One such approach involves the use of solid-phase scavengers. These are functionalized resins that can selectively react with and remove specific impurities or excess reagents from the reaction mixture. For example, a resin-bound amine could be used to scavenge any unreacted starting carboxylic acid or acidic byproducts, simplifying the subsequent work-up and purification.
Future Research Directions and Emerging Trends for 4 Iodobutanoyl Chloride
Development of Sustainable Synthetic Routes
The traditional synthesis of 4-iodobutanoyl chloride often relies on petrochemical feedstocks and reagents that present environmental challenges. Future research is increasingly directed towards developing greener, more sustainable synthetic pathways that align with the principles of green chemistry.
Key research objectives in this area include:
Bio-based Feedstocks: Investigating the use of renewable starting materials derived from biomass. For instance, γ-butyrolactone, which can be produced from the hydrogenation of bio-derived succinic acid, presents a promising precursor. A potential route could involve the ring-opening of γ-butyrolactone followed by halogenation and conversion to the acyl chloride, thereby reducing the carbon footprint of the synthesis. rsc.org
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This involves exploring catalytic methods that avoid the use of stoichiometric reagents, which generate significant waste. For example, developing catalytic systems for the direct conversion of butyric acid derivatives to this compound would be a significant advancement.
Alternative Solvents and Energy Sources: Shifting from conventional volatile organic solvents to greener alternatives such as ionic liquids, supercritical fluids, or even solvent-free conditions. Additionally, the use of alternative energy sources like microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption.
Table 1: Comparison of a Traditional vs. a Potential Sustainable Synthetic Route
| Metric | Traditional Route (e.g., from Cyclopropanecarbonyl chloride) | Potential Sustainable Route (from Bio-based γ-Butyrolactone) |
|---|---|---|
| Feedstock Origin | Petrochemical | Renewable Biomass rsc.org |
| Key Transformation | Ring-opening with HI, followed by chlorination | Catalytic ring-opening and functional group interconversion |
| Primary Reagents | Thionyl chloride, strong acids/iodide sources | Potentially biocatalysts or reusable heterogeneous catalysts |
| Potential for Waste Reduction | Lower (generates stoichiometric byproducts) | Higher (catalytic routes minimize waste) |
Exploration of Novel Reactivity and Catalysis
While the classical reactivity of the acyl chloride and alkyl iodide moieties is well-understood, future research will likely uncover new transformations and catalytic activation modes for this compound.
Emerging areas of exploration include:
Dual-Activation Catalysis: Designing catalytic systems that can selectively activate both the C-I bond and the acyl chloride group in a single or sequential operation. This could enable the rapid construction of complex molecules by facilitating tandem reactions, such as a coupling reaction at the iodide followed by an acylation.
Photoredox and Electrochemical Catalysis: Utilizing light or electricity to generate radical intermediates from the C-I bond. This approach can unlock novel reaction pathways that are inaccessible under traditional thermal conditions, such as cross-coupling reactions with unconventional partners or late-stage functionalization of complex molecules.
Organocatalysis: Developing metal-free catalytic systems for reactions involving this compound. Chiral organocatalysts, for instance, could be employed to achieve enantioselective acylations or substitutions, providing access to valuable chiral building blocks. Halogen-bond donors are another area of interest for activating the C-I bond towards nucleophilic attack. dntb.gov.ua
Integration into Flow Chemistry and Automated Synthesis Systems
The synthesis and application of reactive intermediates like this compound can be significantly enhanced through the adoption of modern process technologies such as continuous flow chemistry and automated synthesis. nih.gov These technologies offer improved safety, scalability, and process control compared to traditional batch methods. nih.govnih.gov
Future trends in this domain involve:
Automated Reaction Optimization: Integrating flow reactors with automated platforms that use real-time analytics (e.g., IR, HPLC) and machine learning algorithms to rapidly screen reaction conditions. This allows for the efficient optimization of reaction parameters such as temperature, residence time, and stoichiometry, accelerating the development of robust synthetic protocols. mdpi.com
Microreactor Technology: Utilizing microreactors for precise control over reaction conditions. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions involving acyl chlorides. researchgate.net
Table 2: Hypothetical Parameters for a Continuous Flow Acylation Using this compound
| Parameter | Description | Potential Advantage over Batch Processing |
|---|---|---|
| Reactor Type | Perfluoroalkoxy alkane (PFA) or PEEK tubing reactor nih.gov | Excellent chemical resistance and heat transfer |
| Residence Time | 1 - 10 minutes | Rapid reaction completion and high throughput nih.gov |
| Temperature | 25 - 100 °C | Precise temperature control prevents byproduct formation |
| Mixing | Static mixer or T-junction | Efficient and rapid mixing of reagents |
| Process Control | Automated pumps and in-line analytics (e.g., FT-IR) | High reproducibility and process safety mdpi.com |
Discovery of Unprecedented Applications in Emerging Fields
The unique bifunctionality of this compound makes it an ideal candidate for pioneering applications in rapidly advancing fields such as chemical biology, materials science, and medicinal chemistry.
Potential groundbreaking applications include:
Chemical Biology and Probe Development: Using this compound as a versatile linker for creating activity-based probes and biotinylation reagents. The acyl chloride can react with nucleophilic residues on proteins (e.g., lysine), while the alkyl iodide provides a handle for subsequent modifications, such as "click" chemistry or Staudinger ligation, to attach reporter tags like fluorophores or affinity labels. researchgate.netresearchgate.net
Materials Science: Incorporating this compound as a monomer or cross-linking agent in the synthesis of functional polymers. The two distinct reactive sites allow for the creation of well-defined polymer architectures. For example, the acyl chloride could participate in polymerization, leaving the iodo group available for post-polymerization modification to tune the material's properties (e.g., hydrophobicity, conductivity).
Medicinal Chemistry and Drug Discovery: Employing this compound in the synthesis of novel therapeutic agents and drug delivery systems. nih.gov It can serve as a flexible tether to link pharmacophores to targeting moieties or to construct covalent inhibitors where the acyl chloride forms a covalent bond with the target protein and the alkyl iodide allows for further derivatization. nih.govrug.nl
Table 3: Potential Applications of this compound in Emerging Fields
| Field | Specific Application | Key Feature Exploited |
|---|---|---|
| Chemical Biology | Bifunctional linker for activity-based protein profiling | Acyl chloride for protein labeling; C-I bond for reporter tagging |
| Materials Science | Monomer for post-polymerization modification | Differential reactivity of the two functional groups |
| Medicinal Chemistry | Scaffold for fragment-based drug discovery | Ability to link different molecular fragments rug.nl |
| Probe Development | Synthesis of fluorescent probes for biological imaging | Reactive handle for conjugating to fluorophores researchgate.net |
Q & A
Q. What gaps exist in the current understanding of this compound’s role in cross-coupling reactions?
- Methodological Answer : Limited data on its utility in metal-free couplings (e.g., photoredox catalysis) or enantioselective transformations. Propose studies comparing Pd/Ni catalysts for C–I activation efficiency. Explore mechanistic studies using isotopic labeling (C/H) to track bond cleavage .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
